molecular formula C11H20O3 B1606526 Buten-2-yl (3-methylbutoxy)acetate CAS No. 72894-11-2

Buten-2-yl (3-methylbutoxy)acetate

Cat. No.: B1606526
CAS No.: 72894-11-2
M. Wt: 200.27 g/mol
InChI Key: HAQZXWILUDCVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buten-2-yl (3-methylbutoxy)acetate is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol. This compound is known for its unique structure, which includes an ester functional group, making it a valuable substance in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Buten-2-yl (3-methylbutoxy)acetate typically involves the esterification of acetic acid with 2-(3-methylbutoxy)-2-buten-1-ol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Buten-2-yl (3-methylbutoxy)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acetic acid in the presence of a strong acid or base.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 2-(3-methylbutoxy)-2-buten-1-ol and acetic acid.

    Oxidation: Various oxidized products depending on the specific conditions.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Buten-2-yl (3-methylbutoxy)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemicals and materials due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of Buten-2-yl (3-methylbutoxy)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acetic acid, which can then participate in various biochemical processes. The compound’s reactivity allows it to modify other molecules, potentially leading to changes in their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Buten-2-yl (3-methylbutoxy)acetate: Unique due to its specific ester structure and reactivity.

    Acetic acid, 2-(3-methylbutoxy)-, 2-buten-1-yl ether: Similar structure but different functional group, leading to different reactivity and applications.

    Acetic acid, 2-(3-methylbutoxy)-, 2-buten-1-yl amide: Contains an amide group instead of an ester, resulting in different chemical properties.

Uniqueness

This compound stands out due to its specific ester functional group, which imparts unique reactivity and versatility in various chemical reactions. Its ability to undergo hydrolysis, oxidation, and substitution reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

72894-11-2

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

but-2-enyl 2-(3-methylbutoxy)acetate

InChI

InChI=1S/C11H20O3/c1-4-5-7-14-11(12)9-13-8-6-10(2)3/h4-5,10H,6-9H2,1-3H3

InChI Key

HAQZXWILUDCVSQ-UHFFFAOYSA-N

SMILES

CC=CCOC(=O)COCCC(C)C

Canonical SMILES

CC=CCOC(=O)COCCC(C)C

Origin of Product

United States

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